
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate, also known as isobornyl acetate, is an organic compound with a bicyclic structure. It is commonly used in the fragrance and flavor industry due to its pleasant, camphor-like aroma. This compound is a derivative of borneol and is often found in essential oils of various plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate can be synthesized through the esterification of isoborneol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to reflux to ensure complete conversion of isoborneol to isobornyl acetate.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where isoborneol and acetic acid are combined with an acid catalyst. The mixture is heated and stirred to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to obtain high-purity isobornyl acetate.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoborneol or camphor.
Reduction: Reduction of the acetate group can yield isoborneol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the acetate group.
Major Products Formed
Oxidation: Isoborneol, camphor.
Reduction: Isoborneol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance and flavor industry to impart a pleasant aroma to products.
Wirkmechanismus
The mechanism of action of 1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic aroma. In biological systems, it may exert its effects through interactions with cellular membranes and enzymes, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoborneol: A precursor to isobornyl acetate with similar structural features.
Camphor: Another bicyclic compound with a similar aroma but different functional groups.
Bornyl acetate: A stereoisomer of isobornyl acetate with similar properties.
Uniqueness
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and aroma characteristics compared to its similar compounds. Its widespread use in the fragrance and flavor industry highlights its importance and versatility.
Eigenschaften
CAS-Nummer |
22497-09-2 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-yl acetate |
InChI |
InChI=1S/C12H18O2/c1-8(13)14-12(2,3)11-7-9-4-5-10(11)6-9/h4-5,9-11H,6-7H2,1-3H3 |
InChI-Schlüssel |
ZFKZNKMNPKUCKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C)(C)C1CC2CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


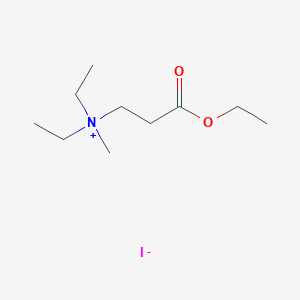

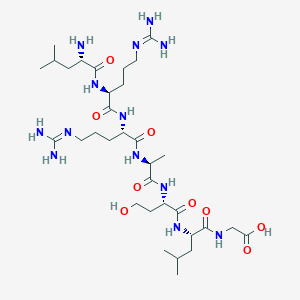
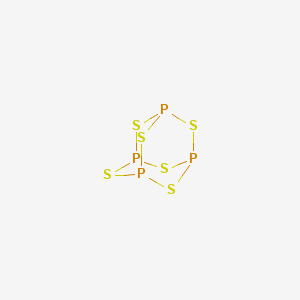
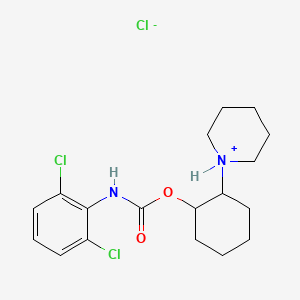

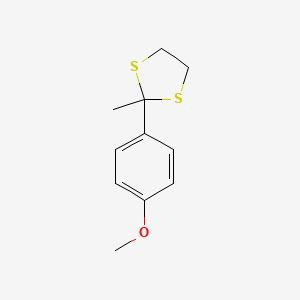
![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)
![6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione](/img/structure/B13745215.png)

